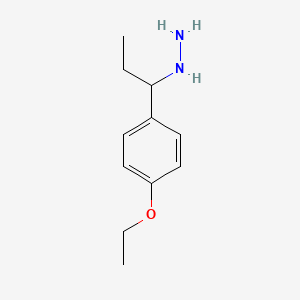
S-Butyl-L-cysteine--hydrogen chloride (1/1)
Descripción general
Descripción
S-Butyl-L-cysteine–hydrogen chloride (1/1) is a derivative of L-cysteine, an amino acid essential for protein synthesis and various biochemical processes in the body. This compound has gained significant attention in scientific research due to its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects.
Métodos De Preparación
The synthesis of S-Butyl-L-cysteine–hydrogen chloride (1/1) involves the protection of the cysteine thiol group, which is crucial for facilitating the synthesis of complex disulfide-rich peptides . The synthetic route typically includes the use of protecting groups to prevent side reactions and ensure the correct connectivity of cysteine residues . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
S-Butyl-L-cysteine–hydrogen chloride (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cysteine thiol group .
Aplicaciones Científicas De Investigación
S-Butyl-L-cysteine–hydrogen chloride (1/1) has been extensively studied for its potential therapeutic applications in various fields. In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it has been shown to reduce oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of S-Butyl-L-cysteine–hydrogen chloride (1/1) is believed to involve the activation of antioxidant enzymes such as superoxide dismutase and catalase. These enzymes help reduce oxidative stress and inflammation in the body, which are key factors in the development of various diseases. The compound may also interact with specific molecular targets and pathways involved in cellular protection and repair.
Comparación Con Compuestos Similares
S-Butyl-L-cysteine–hydrogen chloride (1/1) is unique compared to other cysteine derivatives due to its specific chemical structure and properties. Similar compounds include other cysteine derivatives such as N-acetylcysteine and S-methyl-L-cysteine. These compounds also exhibit antioxidant properties but may differ in their specific mechanisms of action and therapeutic applications.
Propiedades
IUPAC Name |
(2R)-2-amino-3-butylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-2-3-4-11-5-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLBSHFNLOQRL-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00779027 | |
| Record name | S-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00779027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-77-6 | |
| Record name | S-Butyl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00779027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Phenylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1651645.png)
![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1651647.png)
![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1651648.png)
![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B1651649.png)
![5-Chloro-2-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl 2-methoxy-1-benzenesulfonate](/img/structure/B1651650.png)

![Phenol, 2-methoxy-4-[(2-thiazolylimino)methyl]-](/img/structure/B1651654.png)





